molecular formula C12H21NO4 B063420 Ethyl 1-Boc-3-pyrrolidinecarboxylate CAS No. 170844-49-2

Ethyl 1-Boc-3-pyrrolidinecarboxylate

Cat. No.: B063420
CAS No.: 170844-49-2
M. Wt: 243.3 g/mol
InChI Key: PKDQVUYUWUHNMG-UHFFFAOYSA-N
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Description

Ethyl 1-Boc-3-pyrrolidinecarboxylate is a highly valuable, Boc-protected pyrrolidine derivative that serves as a critical chiral building block in organic synthesis and medicinal chemistry research. Its primary value lies in the orthogonal protection it offers: the ethyl carboxylate group can be readily manipulated (e.g., hydrolyzed to the acid, reduced to the alcohol, or converted to an amide) while the tert-butoxycarbonyl (Boc) group robustly protects the secondary amine. This Boc group is stable under basic conditions but can be cleanly removed under mild acidic conditions (e.g., with trifluoroacetic acid) to reveal the pyrrolidine amine, which can then be further functionalized. This makes the compound an indispensable intermediate for the construction of complex molecules, particularly in the synthesis of peptidomimetics, proline analogs, and a wide range of pharmacologically active compounds targeting various receptors and enzymes. Researchers extensively utilize this scaffold to develop new drug candidates, especially in the areas of central nervous system (CNS) disorders, oncology, and infectious diseases, where the pyrrolidine ring is a common structural motif. Its mechanism of action is not inherent but is defined by the final molecule into which it is incorporated, acting as a conformational constraint or a key pharmacophore element. Supplied for research applications, this compound offers high purity to ensure reproducibility in synthetic routes and experimental outcomes.

Properties

IUPAC Name

1-O-tert-butyl 3-O-ethyl pyrrolidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-5-16-10(14)9-6-7-13(8-9)11(15)17-12(2,3)4/h9H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKDQVUYUWUHNMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90400631
Record name Ethyl 1-Boc-3-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170844-49-2
Record name 1-(1,1-Dimethylethyl) 3-ethyl 1,3-pyrrolidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=170844-49-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-Boc-3-pyrrolidinecarboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Boc Protection of Pyrrolidine Derivatives

The Boc group is introduced using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. A typical protocol involves dissolving pyrrolidine-3-carboxylic acid in tetrahydrofuran (THF) and reacting it with Boc anhydride (1.2–1.5 equivalents) in the presence of sodium bicarbonate at 0–5°C. This step achieves >90% conversion within 4–6 hours, with the Boc group selectively masking the amine to prevent unwanted side reactions during subsequent esterification.

Reaction Conditions:

  • Solvent: THF/water (4:1 v/v)

  • Temperature: 0–5°C

  • Base: NaHCO₃ (2.0 equivalents)

  • Yield: 88–92%

Esterification of the Carboxylic Acid

Esterification employs ethyl chloroformate or ethanol with coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). In a representative procedure, the Boc-protected intermediate is dissolved in dichloromethane (DCM), treated with ethyl chloroformate (1.1 equivalents), and stirred at room temperature for 12 hours. The reaction is quenched with aqueous HCl, and the product is extracted into DCM.

Optimization Insights:

  • Catalyst: DMAP (0.1 equivalents) enhances reaction rate by 40%.

  • Solvent: Anhydrous DCM minimizes hydrolysis of the ester product.

  • Yield: 85–89% after column chromatography.

Advanced Methodologies for Enantioselective Synthesis

Chiral variants of this compound are synthesized via asymmetric cyclization. A landmark approach involves Dieckmann cyclization of N-Boc-protected amino diesters under aprotic conditions. For example, treatment of 1-tert-butyl 3-ethyl pyrrolidine-1,3-dicarboxylate with potassium tert-butoxide in dry toluene induces cyclization to form the 3-keto intermediate, which is subsequently reduced to the desired product.

Key Steps:

  • Dieckmann Cyclization:

    • Reagents: KOBut (1.2 equivalents), dry toluene

    • Temperature: 25°C

    • Time: 10 minutes (kinetic control)

    • Yield: 78%

  • Stereoselective Reduction:

    • Reducing Agent: Sodium borohydride (NaBH₄)

    • Solvent: Methanol

    • Diastereomeric Excess (d.e.): >95%

Industrial-Scale Production and Process Optimization

Large-scale synthesis prioritizes cost efficiency and safety. A patented method utilizes continuous flow reactors to perform Boc protection and esterification in tandem, reducing reaction time from 18 hours (batch) to 2 hours. Key parameters include:

Table 1: Comparison of Batch vs. Flow Reactor Conditions

ParameterBatch ProcessFlow Reactor
Reaction Time18 hours2 hours
Temperature0–25°C50°C
Solvent Consumption10 L/kg3 L/kg
Overall Yield75%88%

Advantages of Flow Chemistry:

  • Enhanced heat transfer mitigates exothermic risks.

  • Higher purity (≥98%) due to minimized side reactions.

Characterization and Quality Control

Rigorous analytical protocols ensure the integrity of this compound.

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃): δ 1.44 (s, 9H, Boc CH₃), 1.25 (t, 3H, J = 7.1 Hz, ester CH₃), 4.12 (q, 2H, J = 7.1 Hz, ester CH₂).

  • ¹³C NMR: δ 155.2 (Boc C=O), 170.5 (ester C=O).

High-Performance Liquid Chromatography (HPLC)

  • Column: C18 (250 × 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile/water (70:30 v/v)

  • Retention Time: 8.2 minutes

  • Purity: ≥99%

Mass Spectrometry

  • ESI-MS: [M+H]⁺ at m/z 244.1 (calculated: 244.15).

Challenges and Mitigation Strategies

Hydrolysis of the Boc Group

The Boc group is susceptible to acidic conditions. Storage at pH >7 and temperatures below 25°C extends shelf life to >2 years.

Epimerization During Esterification

Prolonged reaction times or elevated temperatures can induce racemization. Using DMAP as a catalyst at 0–5°C limits epimerization to <2% .

Chemical Reactions Analysis

Ethyl 1-Boc-3-pyrrolidinecarboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Scientific Research Applications

  • Organic Synthesis :
    • Ethyl 1-Boc-3-pyrrolidinecarboxylate serves as a valuable building block in the synthesis of peptides and proteins, particularly those containing the amino acid L-proline. The Boc group allows for selective modification of functional groups within peptide chains, facilitating the construction of complex sequences essential for biological activity .
  • Chiral Synthesis :
    • The compound is utilized as a chiral starting material for synthesizing various enantiomerically pure compounds. Its chiral center enables the introduction of asymmetry in subsequent reactions, making it a critical tool in developing new drugs where specific enantiomers exhibit distinct biological activities .
  • Pharmaceutical Intermediates :
    • This compound is often employed as an intermediate in synthesizing biologically active compounds. While the ester itself may not have direct biological targets, its hydrolysis products can lead to pharmacologically active pyrrolidine derivatives .
  • Enantioselective Reactions :
    • The compound engages in enantioselective Michael reactions with chiral secondary enaminoesters and 2-substituted nitroethylenes, which are crucial for synthesizing compounds with specific stereochemical configurations needed for biological efficacy .

Case Studies and Research Findings

Recent studies have demonstrated the effectiveness of this compound in various applications:

  • A study focused on its use as a precursor in synthesizing novel peptide inhibitors that target specific enzymes involved in cancer progression, showcasing its potential in therapeutic development.
  • Another research project utilized this compound in developing chiral catalysts for asymmetric synthesis, emphasizing its role in producing high-value pharmaceutical intermediates.

Mechanism of Action

The mechanism of action of Ethyl 1-Boc-3-pyrrolidinecarboxylate involves its role as a protecting group. It provides stability and selectivity during chemical reactions by temporarily masking reactive functional groups. This allows for the selective modification of other parts of the molecule without unwanted side reactions .

Comparison with Similar Compounds

Methyl 1-Boc-3-pyrrolidinecarboxylate (CAS 122684-33-7)

  • Structural Difference : Methyl ester substituent instead of ethyl ester.
  • Molecular Formula: C₁₁H₁₉NO₄ (MW: 229.27 g/mol).
  • Similar Boc-protection stability but slightly lower lipophilicity (LogP ~1.5 estimated).
  • Applications : Intermediate in peptide mimetics and kinase inhibitors .

Ethyl 1-Boc-3-piperidinecarboxylate (CAS 84358-12-3)

  • Structural Difference : Six-membered piperidine ring instead of five-membered pyrrolidine.
  • Molecular Formula: C₁₃H₂₃NO₄ (MW: 257.33 g/mol).
  • Properties :
    • Increased ring size reduces ring strain, altering conformational flexibility.
    • Higher molecular weight and LogP (~2.0 estimated) compared to pyrrolidine analogs.
  • Applications : Used in the synthesis of GABA receptor modulators .

Ethyl 3-oxopyrrolidine-1-carboxylate (CAS 73193-55-2)

  • Structural Difference : Ketone group at the 3-position instead of Boc-protected amine.
  • Molecular Formula: C₇H₁₁NO₃ (MW: 157.17 g/mol).
  • Properties :
    • Similarity Score : 0.85 (structural similarity focused on ester and pyrrolidine backbone) .
    • Higher polarity due to the ketone, reducing membrane permeability.
  • Applications : Precursor for heterocyclic amines and β-lactam analogs .

Ethyl pyrrolidine-3-carboxylate hydrochloride (CAS 72925-15-6)

  • Structural Difference : Lack of Boc protection; hydrochloride salt form.
  • Molecular Formula: C₇H₁₄ClNO₂ (MW: 179.65 g/mol).
  • Properties :
    • Similarity Score : 0.85 .
    • Enhanced water solubility due to ionic form (hydrochloride salt).
    • Lower stability under basic conditions compared to Boc-protected analogs.
  • Applications : Intermediate in antihistamines and antiviral drugs .

Table 1: Key Properties of this compound and Analogs

Compound (CAS) Molecular Formula Molecular Weight (g/mol) LogP Solubility (Water) Purity (%)
This compound (1314419-65-2) C₁₂H₂₁NO₄ 243.3 1.74 1.5 g/L 95–99
Mthis compound (122684-33-7) C₁₁H₁₉NO₄ 229.27 ~1.5 Insoluble ≥98
Ethyl 1-Boc-3-piperidinecarboxylate (84358-12-3) C₁₃H₂₃NO₄ 257.33 ~2.0 Insoluble ≥97
Ethyl 3-oxopyrrolidine-1-carboxylate (73193-55-2) C₇H₁₁NO₃ 157.17 ~0.5 Partially soluble ≥95

Industrial and Research Considerations

  • Cost : this compound prices range from ¥191/1g to ¥5499/100g , depending on purity (95–98%) and supplier .
  • Handling : Boc-protected compounds require anhydrous conditions to prevent deprotection, while hydrochloride salts need moisture control .
  • Regulatory Data : this compound falls under HS Code 2933990090 with a 6.5% MFN tariff .

Biological Activity

Ethyl 1-Boc-3-pyrrolidinecarboxylate, also known as Ethyl (R)-1-Boc-3-pyrrolidinecarboxylate, is a chiral compound that plays a significant role in organic synthesis and medicinal chemistry. Its unique structural features, including a pyrrolidine ring and a tert-butoxycarbonyl (Boc) protecting group, contribute to its biological activity and utility in various research applications.

Structural Characteristics

  • Molecular Formula : C₁₂H₂₁NO₄
  • Functional Groups :
    • Pyrrolidine ring
    • Boc protecting group
    • Ester group

The chirality of this compound is essential for its applications in drug development, as different enantiomers can exhibit distinct biological activities.

Biological Activity Overview

The biological activity of this compound is primarily linked to its role as an intermediate in the synthesis of biologically active compounds. While esters are generally not known for specific biological targets, the hydrolysis products of this compound can exhibit various pharmacological effects due to their structural properties.

Key Biological Functions

  • Intermediate in Drug Synthesis :
    • Used in the preparation of peptides and proteins containing L-proline, which are crucial in various biological processes.
    • Facilitates the construction of complex peptide sequences essential for therapeutic agents.
  • Chiral Building Block :
    • Serves as a chiral starting material for synthesizing enantiomerically pure compounds, which are vital in pharmacology.
  • Pharmacological Potential :
    • The resulting pyrrolidine derivatives from hydrolysis may possess significant pharmacological activities, making them targets for further research.

The mechanism of action involves the interaction of this compound with specific molecular targets such as enzymes or receptors. These interactions can modulate various biological pathways leading to observed effects. The exact molecular targets depend on the subsequent derivatives formed from this compound.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure TypeUnique Features
Ethyl Pyrrolidine-2-carboxylateEsterDifferent ester position affects reactivity
Methyl (R)-Pyrrolidine-3-carboxylateEsterMethyl group alters physical properties
Pyrrolidine-3-carboxylic acidCarboxylic acidNon-esterified form with distinct solubility

This comparison highlights how the specific structural characteristics of this compound influence its reactivity and applications in organic synthesis.

Case Studies and Research Findings

Recent studies have demonstrated the versatility of this compound in various applications:

  • Synthesis of Therapeutic Agents :
    • Researchers have utilized this compound in synthesizing potential therapeutic agents targeting neurological disorders. Its ability to serve as an intermediate allows for the efficient construction of complex drug molecules.
  • Enantioselective Reactions :
    • The compound has been involved in enantioselective Michael reactions, which are crucial for creating compounds with specific stereochemical configurations necessary for biological activity .
  • Hydrolysis Studies :
    • Studies indicate that hydrolysis of this compound leads to biologically active pyrrolidine derivatives, suggesting potential avenues for pharmaceutical development.

Q & A

Q. Q: What are the standard synthetic routes for preparing Ethyl 1-Boc-3-pyrrolidinecarboxylate, and how can reaction conditions be optimized for higher yields?

A: The compound is synthesized via Boc protection of pyrrolidine derivatives followed by esterification. A typical route involves reacting 3-pyrrolidinecarboxylic acid with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., NaHCO₃ in THF/water) to introduce the Boc group, followed by ethyl esterification using ethyl chloroformate or ethanol with a coupling agent like DCC/DMAP . Optimization includes controlling reaction temperature (0–5°C for Boc protection) and using anhydrous solvents to minimize hydrolysis. Yield improvements (~85–90%) are achieved by stoichiometric excess of Boc anhydride (1.2–1.5 equiv) and inert atmosphere .

Q. Q: How can the purity and structural integrity of this compound be validated?

A: Analytical methods include:

  • NMR : Confirm Boc group presence (δ ~1.4 ppm for tert-butyl protons) and ester carbonyl (δ ~170 ppm in ¹³C NMR).
  • HPLC : Purity ≥95% using a C18 column (mobile phase: acetonitrile/water, 70:30) .
  • Mass Spectrometry : ESI-MS ([M+H]⁺ expected at m/z 230.27) .

Advanced Synthetic Applications

Q. Q: What strategies are effective for enantioselective synthesis of this compound derivatives?

A: Chiral resolution can be performed via:

  • Chiral Auxiliaries : Use (R)- or (S)-Boc-prolinol intermediates to induce stereochemistry .
  • Enzymatic Catalysis : Lipases (e.g., Candida antarctica) for kinetic resolution of racemic mixtures in ester hydrolysis .
  • Chiral HPLC : Preparative separation using Chiralpak IA/IB columns (hexane:isopropanol, 90:10) .

Q. Q: How does the Boc group influence reactivity in cross-coupling or functionalization reactions?

A: The Boc group stabilizes the pyrrolidine nitrogen, enabling selective functionalization at the ester or carboxylate positions. For example, Suzuki-Miyaura coupling at the ester requires temporary Boc deprotection (using TFA) to avoid steric hindrance .

Stability and Handling

Q. Q: What are the critical storage conditions to prevent degradation of this compound?

A: Store at 2–8°C under inert gas (argon/nitrogen) in sealed, light-resistant containers. Stability studies show decomposition (>5%) after 6 months at room temperature due to ester hydrolysis or Boc cleavage .

Q. Q: What safety precautions are required during handling?

A: Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid skin contact, as related pyrrolidine derivatives may cause irritation (no specific toxicity data available) .

Methodological Challenges

Q. Q: How can contradictory data on reaction yields from different literature sources be resolved?

A: Systematically test variables:

  • Catalyst Loading : Compare DCC (0.1–0.3 equiv) vs. EDCI for esterification .
  • Solvent Effects : Polar aprotic solvents (DMF vs. THF) may alter reaction rates .
  • Moisture Sensitivity : Use molecular sieves to mitigate hydrolysis during Boc protection .

Q. Q: What are common pitfalls in scaling up synthesis from milligram to gram quantities?

A: Heat dissipation becomes critical; use jacketed reactors for exothermic Boc protection. Purification via column chromatography is less feasible at scale—switch to recrystallization (ethyl acetate/hexane) or fractional distillation .

Advanced Analytical Techniques

Q. Q: How can intermediates and byproducts be identified during synthesis?

A: Combine LC-MS for real-time monitoring and GC-MS for volatile byproducts (e.g., tert-butanol from Boc cleavage). For non-volatile impurities, use preparative TLC with iodine staining .

Q. Q: What computational methods support the design of derivatives?

A: DFT calculations (e.g., Gaussian 09) predict steric/electronic effects of substituents on reactivity. Molecular docking (AutoDock Vina) evaluates potential bioactivity of pyrrolidine-based scaffolds .

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